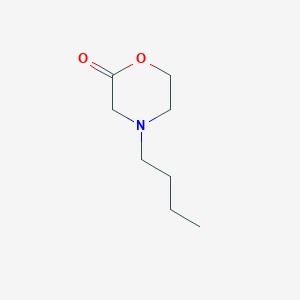
4-Butylmorpholin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butylmorpholin-2-one is a heterocyclic organic compound that belongs to the morpholine family It features a morpholine ring substituted with a butyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
4-Butylmorpholin-2-one can be synthesized through several methods. One common approach involves the reaction of butylamine with diethylene glycol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the morpholine ring .
Another method involves the use of amino acids refluxed with 1,2-dibromoethane and potassium carbonate in acetonitrile, followed by treatment with benzyl bromide. This one-pot synthetic protocol is efficient and yields good results .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
4-Butylmorpholin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
科学研究应用
4-Butylmorpholin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 4-Butylmorpholin-2-one involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
4-Butylmorpholin-2-one can be compared with other morpholine derivatives such as:
Morpholine: The parent compound, which lacks the butyl substitution.
N-Methylmorpholine: A derivative with a methyl group instead of a butyl group.
4-Phenylmorpholine: A derivative with a phenyl group at the fourth position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other morpholine derivatives .
属性
CAS 编号 |
68182-84-3 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC 名称 |
4-butylmorpholin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-2-3-4-9-5-6-11-8(10)7-9/h2-7H2,1H3 |
InChI 键 |
RWRNGZJYPQILSL-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCOC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)

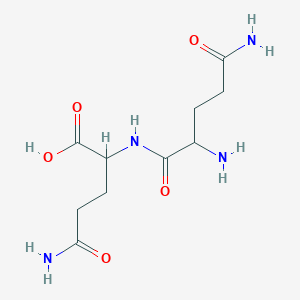
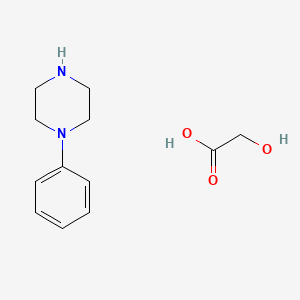

![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
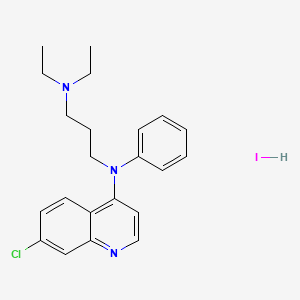
amino}butanoic acid](/img/structure/B13989140.png)
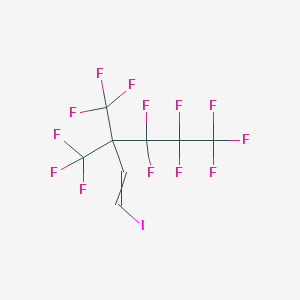
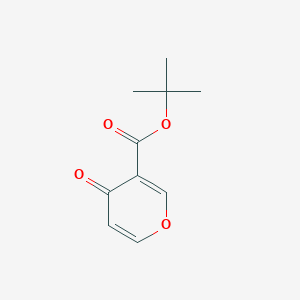
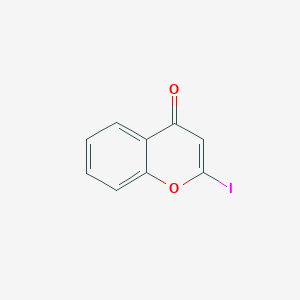
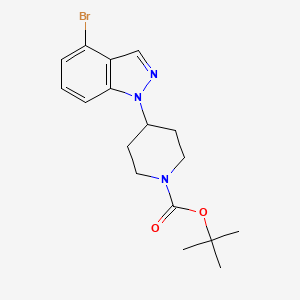
![7-methoxy-1-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B13989165.png)
